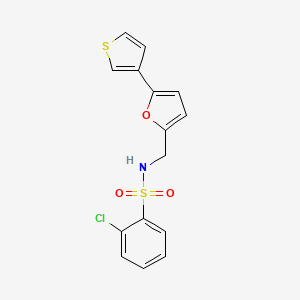

2-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

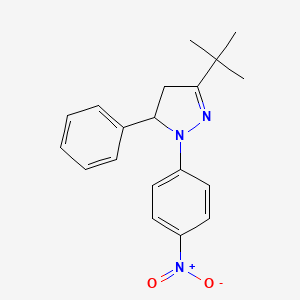

The compound “2-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide” is a complex organic molecule that contains a benzenesulfonamide core with a furan and thiophene ring attached. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the furan and thiophene rings, the introduction of the benzenesulfonamide group, and the attachment of these components together. The synthesis of furan and thiophene derivatives has been extensively studied . For instance, furan derivatives can be synthesized from alkyl enol ethers using a palladium catalyst , while thiophene derivatives can be synthesized from buta-1-enes with potassium sulfide .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzenesulfonamide core, the furan ring, and the thiophene ring. Spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR are commonly used for structural elucidation of compounds along with the study of geometrical and vibrational properties .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. As a derivative of thiophene, it may undergo reactions similar to those of other thiophene compounds, which include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific molecular structure. For instance, thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications

Crystal Structure Analysis

Benzenesulfonamide derivatives, including compounds with chloro, furan, and thiophenyl groups, have been analyzed for their crystal structures. These analyses reveal how intermolecular interactions, such as C-H...O, C-H...π, and C-H...Cl interactions, influence the crystal packing and stability of these compounds. For example, the crystal structures of isomorphous benzenesulfonamides were determined by examining the impact of different Cl atom positions on the crystal packing, highlighting the role of molecular interactions in defining structural configurations (Bats, Frost, & Hashmi, 2001).

Antimicrobial and Anti-HIV Activity

Some benzenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial and anti-HIV activities. The introduction of specific functional groups, such as 1,3,4-oxadiazole moieties, to the benzenesulfonamide scaffold has led to compounds with potential biological activities. These studies contribute to the development of new therapeutic agents targeting a range of infectious diseases (Iqbal et al., 2006).

Anticancer Research

The modification of benzenesulfonamide structures has also been explored for anticancer applications. Novel benzenesulfonamide derivatives have been synthesized and assessed for their in vitro antitumor activity against various cancer cell lines. These studies aim to identify compounds with high potency and selectivity towards cancer cells, offering insights into the design of new anticancer drugs (Sławiński et al., 2012).

Molecular and Electronic Structure Analysis

Research on benzenesulfonamides extends to the investigation of their molecular and electronic structures, including the synthesis of sterically hindered isomeric forms. These studies provide valuable information on the relationship between molecular structure and reactivity, contributing to the understanding of how these compounds interact with biological targets or participate in chemical reactions (Rublova et al., 2017).

Mechanism of Action

Target of Action

Furan derivatives, which this compound is a part of, have been found to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .

Mode of Action

It’s worth noting that furan-containing compounds, in general, have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.

Biochemical Pathways

Furan derivatives have been found to exhibit various biological activities, which suggests that they may affect multiple biochemical pathways .

Pharmacokinetics

A study on similar compounds suggests that they undergo first-phase oxidation reactions in human liver microsomes . The results of the in vitro metabolic stability experiments indicated values of the factor t ½ for similar compounds in the range of 9.1–20.3 min and suggested the hypothetical oxidation of these compounds to sulfenic and subsequently sulfinic acids as metabolites .

Result of Action

Similar compounds have been found to show a high cytotoxic effect in hela cancer cells and exhibited about three times less cytotoxicity against the non-tumor cell line hacat cells . The anti-proliferative effects of similar compounds were associated with their ability to induce apoptosis in HeLa cells .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties and the conditions under which it is handled. General safety measures for handling chemical compounds include avoiding direct contact with the product, not breathing dust/fume/gas/mist/vapours/spray, and wearing suitable protective clothing, gloves, and eye or face protection .

Properties

IUPAC Name |

2-chloro-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO3S2/c16-13-3-1-2-4-15(13)22(18,19)17-9-12-5-6-14(20-12)11-7-8-21-10-11/h1-8,10,17H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQROKHXOBANPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

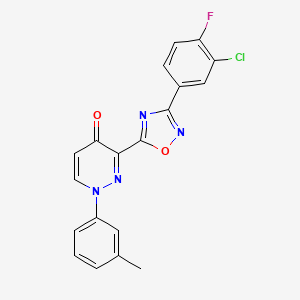

![Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate](/img/structure/B2436574.png)

![[5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2436582.png)

![(3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole](/img/structure/B2436586.png)

![[5-(4-Ethylphenyl)-14-methyl-7-{[(3-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2436587.png)

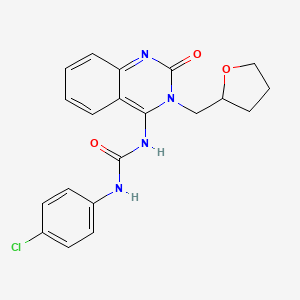

![3-(3-Chlorophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2436590.png)

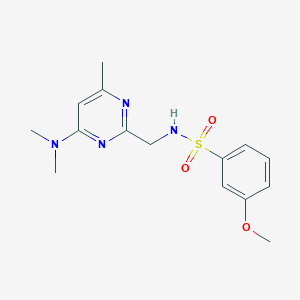

![1-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2436591.png)

![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2436593.png)